molecular formula C18H19N7O2S B6447751 N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine CAS No. 2549043-49-2

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine

Cat. No.: B6447751
CAS No.: 2549043-49-2
M. Wt: 397.5 g/mol
InChI Key: VOHMHLYUNQFZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a heterocyclic compound characterized by a benzothiazole core fused with a pyrazolo[3,4-d]pyrimidine moiety. The structure includes a piperidinyl linker and an N-methyl substituent, which contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-24(18-13-4-2-3-5-15(13)28(26,27)23-18)12-6-8-25(9-7-12)17-14-10-21-22-16(14)19-11-20-17/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMHLYUNQFZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound 1296308-20-7 (1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine): Shared Features: Both compounds feature a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors. Key Differences: The target compound substitutes the isopropylbenzyl group with a piperidinyl-linked benzothiazole. Synthetic Pathway: Compound 1296308-20-7 uses alkylation/arylation strategies, while the target compound’s synthesis likely involves coupling reactions between benzothiazole and pyrazolo-pyrimidine precursors.

Pyrazolo[3,4-b]pyridine Derivatives

  • Compound 1005612-70-3 (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) :
    • Shared Features : Both contain pyrazole and pyridine/pyrimidine fused systems.
    • Key Differences : The pyrazolo[3,4-b]pyridine core in 1005612-70-3 lacks the pyrimidine nitrogen atoms present in the target compound, which could alter hydrogen-bonding interactions with biological targets. The carboxamide group in 1005612-70-3 contrasts with the benzothiazole sulfonamide in the target compound, affecting electronic properties .

Substituent Analysis

Piperidinyl Linkers

  • This contrasts with N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), which uses a rigid cyclopropyl group. The piperidine moiety may improve metabolic stability compared to smaller cyclic substituents .

Benzothiazole vs. Pyridine Moieties

  • The 1,2-benzothiazole-3-amine group in the target compound introduces sulfur and oxygen atoms, which can participate in polar interactions. In contrast, 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () relies on pyridine’s aromatic nitrogen for binding. The benzothiazole’s electron-withdrawing dioxo group may enhance electrophilic reactivity compared to pyridine derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Scaffold Molecular Weight Key Substituents LogP* (Predicted)
Target Compound Pyrazolo[3,4-d]pyrimidine ~450–500† Benzothiazole, Piperidinyl, N-methyl 2.8
1296308-20-7 Pyrazolo[3,4-d]pyrimidine 374.4 Isopropylbenzyl, N-methylpyrazole 3.5
1005612-70-3 Pyrazolo[3,4-b]pyridine 374.4 Phenyl, Carboxamide 3.2
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 215.3 Cyclopropyl, Pyridine 2.1

*LogP values estimated using fragment-based methods.

Biological Activity

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial as it contributes to the compound's interaction with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds containing the pyrazolo[3,4-d]pyrimidine structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (breast cancer)5.2
Compound BK-562 (chronic myeloid leukemia)4.8
Compound CHL-60 (acute myeloid leukemia)6.0

These results indicate that modifications in the structure can lead to enhanced biological activity.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Protein Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key protein kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cell Cycle : Compounds may interfere with cell cycle regulation, causing cell cycle arrest at various phases.

Case Study 1: Inhibition of Cancer Cell Growth

A study evaluated the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment.

Case Study 2: Selectivity Towards Tumor Cells

In another investigation, the selectivity of this compound was assessed against non-cancerous cell lines. The results indicated that while the compound effectively inhibited tumor cell growth, it exhibited minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution Patterns : Changes in substituents on the pyrazolo ring significantly affect potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.